molecular formula C8H10N2S B1289921 2-Amino-5-isopropylthiophene-3-carbonitrile CAS No. 612504-41-3

2-Amino-5-isopropylthiophene-3-carbonitrile

Cat. No.: B1289921
CAS No.: 612504-41-3
M. Wt: 166.25 g/mol
InChI Key: TXDCULBQLGOIOX-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylthiophene-3-carbonitrile is a versatile chemical building block belonging to the 2-aminothiophene class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules and pharmaceuticals . This compound serves as a crucial synthetic intermediate for constructing complex heterocyclic systems, such as thieno[2,3- d ]pyrimidines, which are cores of interest in drug discovery for their diverse biological activities . The structural motif of 2-aminothiophene is found in several traded drugs, including the antipsychotic Olanzapine and the anti-inflammatory drug Tinoridine, highlighting the therapeutic relevance of this chemical class . The synthesis of such 2-aminothiophene derivatives is most commonly achieved via the well-established Gewald reaction, a multi-component condensation of a ketone, an activated nitrile, and elemental sulfur . The presence of both an amino group and a nitrile group on the thiophene ring enables a wide range of further chemical transformations and cyclizations, making it a highly valuable starting material for research and development . Key Research Applications: • Medicinal Chemistry: Serves as a precursor for the synthesis of novel compounds with potential antitumor, antimicrobial, and anti-inflammatory properties . The isopropyl substituent can be used to fine-tune the lipophilicity and steric profile of resulting molecules, potentially influencing their biological activity and pharmacokinetic properties . • Material Science: The thiophene core, known for its unique electronic properties, offers potential applications in the development of functional materials, though the primary research focus remains pharmaceutical . Handling and Safety: This product is intended for research purposes only and is not for human or veterinary use. Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area . Storage: For maximum stability, it is recommended to store this compound in a cool, dark place (e.g., refrigerated) under an inert atmosphere, as some similar thiophene derivatives are air-sensitive .

Properties

IUPAC Name

2-amino-5-propan-2-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-5(2)7-3-6(4-9)8(10)11-7/h3,5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDCULBQLGOIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612504-41-3
Record name 2-amino-5-(propan-2-yl)thiophene-3-carbonitrile
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Preparation Methods

Synthesis via Michael Addition

One prominent method for synthesizing 2-Amino-5-isopropylthiophene-3-carbonitrile involves a Michael-type addition reaction. This method typically utilizes cyanothioacetamide and α-bromochalcones as starting materials.

Procedure:

  • Reagents :

    • Cyanothioacetamide
    • α-Bromochalcones
    • Base (e.g., KOH)
  • Reaction Conditions :

    • The reaction is conducted under reflux conditions.
    • A stoichiometric amount of base is added to facilitate nucleophilic addition.

Yields : This method has been reported to provide moderate yields ranging from 30% to 50% depending on the specific conditions and substrate used.

KOH-Catalyzed Synthesis

Another effective approach involves a KOH-catalyzed reaction of aldehydes with cyanothioacetamide and α-thiocyanatoacetophenone.

Procedure :

  • Reagents :

    • Aldehydes (e.g., isopropylaldehyde)
    • Cyanothioacetamide
    • α-Thiocyanatoacetophenone
    • KOH (10% aqueous solution)
  • Reaction Steps :

    • Mix the aldehyde and cyanothioacetamide in ethanol.
    • Add KOH dropwise while stirring.
    • After a brief reaction time, the mixture is diluted with water to precipitate the product.

Yields : This method has shown improved yields, often exceeding 40%, with shorter reaction times compared to other methods.

Tandem Reactions for Enhanced Efficiency

Recent studies have explored tandem reactions that combine multiple steps into one, significantly improving efficiency. For example, a tandem Michael addition followed by an intramolecular cyclization can be employed.

Procedure :

  • Reagents :

    • Thioamide
    • α-Bromochalcones
    • Base (KOH)
  • Mechanism :

    • The thioamide undergoes a Michael addition to the α-bromochalcone, followed by cyclization to form the thiophene ring.

Yields : This approach has yielded products in higher efficiencies (up to 60%) due to reduced reaction times and fewer purification steps required.

Comparative Analysis of Methods

The following table summarizes the different preparation methods for synthesizing 2-Amino-5-isopropylthiophene-3-carbonitrile, highlighting key parameters such as yield, reaction time, and conditions:

Method Yield (%) Reaction Time Conditions
Michael Addition 30-50 Moderate Reflux with base
KOH-Catalyzed Synthesis >40 Short Ethanol, aqueous KOH
Tandem Reaction Up to 60 Short Reflux with base

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-isopropylthiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-isopropylthiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropylthiophene-3-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • The hydroxy group in 2-Amino-4-hydroxythiophene-3-carbonitrile increases polarity, improving aqueous solubility but reducing lipid membrane permeability . The nitro-phenylamino substituent in 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile enables redox-active behavior, making it suitable for electrochemical applications .

Biological Activity

Overview

2-Amino-5-isopropylthiophene-3-carbonitrile (CAS Number: 612504-41-3) is a heterocyclic compound characterized by a thiophene ring with an amino group, an isopropyl group, and a carbonitrile group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential in various therapeutic areas, including antimicrobial and anticancer applications.

The chemical structure of 2-Amino-5-isopropylthiophene-3-carbonitrile can be represented as follows:

C9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}

The biological activity of 2-Amino-5-isopropylthiophene-3-carbonitrile is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring allows for π-π interactions. These interactions can modulate enzyme activity and receptor binding, leading to the observed biological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of 2-Amino-5-isopropylthiophene-3-carbonitrile exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their antibacterial and antifungal activities against standard strains, including Escherichia coli and Candida albicans. The results indicated that several derivatives displayed moderate to good antimicrobial activity compared to standard drugs like Streptomycin and Amphotericin B .

CompoundAntibacterial ActivityAntifungal Activity
2aGoodModerate
2bWeakSignificant
2cModerateGood
2dGoodModerate

Anticancer Potential

In addition to antimicrobial properties, 2-Amino-5-isopropylthiophene-3-carbonitrile has been investigated for its anticancer potential. Studies have shown that it may inhibit the expression of certain proteins involved in cancer progression, such as DHX33, which is associated with various cancers including lung and breast cancer. In vitro experiments indicated that inhibiting DHX33 significantly reduced tumor growth .

Case Studies

  • Analgesic Evaluation : A study synthesized thieno[2,3-d]pyrimidine derivatives from 2-Amino-5-isopropylthiophene-3-carbonitrile, assessing their analgesic properties. The results showed that these derivatives had comparable analgesic effects to indomethacin, suggesting potential for pain management applications .
  • Antimicrobial Screening : Another investigation focused on the synthesis of various thiophene derivatives from the parent compound. These new compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, revealing promising results that warrant further exploration in drug development .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-isopropylthiophene-3-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via α-enaminonitrile chemistry, involving reflux with aliphatic acids (e.g., formic or acetic acid) for ~6 hours. Key intermediates include thiophene rings functionalized with amino and carbonitrile groups. Reaction optimization should focus on temperature control (reflux conditions), acid stoichiometry, and purification via recrystallization to minimize byproducts. Yield improvements are achieved by monitoring reaction progress using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions on the thiophene ring (e.g., isopropyl group at C5).
  • IR : Confirm the presence of nitrile (C≡N, ~2200 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups.
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., 181.25 g/mol) and fragmentation patterns.
  • HPLC : Assess purity (>97%) using C18 columns and acetonitrile/water gradients .

Q. What are the common heterocyclic derivatives synthesized from this compound, and what are their applications?

The compound serves as a precursor for:

  • Azo-thienopyrimidines : Synthesized via diazo coupling, used in dye chemistry.
  • Thienothiazines : Prepared via cyclization with sulfur-containing reagents, relevant in antimicrobial studies.
  • Thienopyrimidines : Formed by condensation with aldehydes/ketones, explored for antitumor activity .

Advanced Research Questions

Q. How can contradictions between computational and experimental crystallographic data be resolved for this compound?

Discrepancies often arise from disorder in the isopropyl group or hydrogen bonding networks. Use SHELX software for refinement:

  • Apply SHELXL for high-resolution data (e.g., RR-factor < 0.05) and anisotropic displacement parameters.
  • Validate hydrogen positions using FobsFcalcF_{\text{obs}} - F_{\text{calc}} difference maps.
  • Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to assess bond-length deviations .

Q. What methodological approaches optimize reaction conditions for derivative synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst load to map yield/purity trends.
  • In-situ Monitoring : Use Raman spectroscopy to track intermediate formation.
  • Green Chemistry : Replace acetic acid with ionic liquids (e.g., [BMIM]BF4_4) to reduce waste .

Q. How can computational modeling predict the compound’s electronic properties and bioactivity?

  • DFT Calculations : Compute HOMO-LUMO gaps (e.g., ~4.5 eV) to assess redox activity.
  • Molecular Docking : Screen against enzyme targets (e.g., COX-2) using AutoDock Vina, focusing on nitrile and amino group interactions.
  • ADMET Prediction : Use SwissADME to evaluate pharmacokinetic profiles, highlighting low solubility as a research bottleneck .

Q. What strategies address stability challenges during storage and handling?

  • Thermal Stability : DSC/TGA reveals decomposition onset at ~200°C; store below 25°C.
  • Light Sensitivity : Protect from UV exposure using amber glassware.
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the nitrile group .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data across studies?

  • Case Example : Discrepant 13C^{13}C NMR shifts for C3 (nitrile carbon) may arise from solvent effects (DMSO vs. CDCl3_3). Reconcile by replicating experiments under identical conditions.
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to batch-processed spectral data, identifying outliers .

Q. What experimental and computational workflows validate crystallographic phase solutions?

  • Phase Annealing : Implemented in SHELXD to resolve phase ambiguities in low-symmetry space groups (e.g., P1P1).
  • Twinned Data : Use SHELXE for detwinning algorithms in cases of pseudo-merohedral twinning.
  • Cross-Validation : Compare RintR_{\text{int}} values across datasets; values >5% indicate problematic data .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValue ()
Space groupP1P1
a,b,ca, b, c (Å)8.3201, 9.3729, 11.0081
α,β,γ\alpha, \beta, \gamma (°)93.015, 96.393, 110.732
RR-factor0.053

Q. Table 2. Synthetic Optimization via DoE

FactorOptimal Range
Temperature80–90°C (reflux)
Reaction Time5–7 hours
Acid (Equiv.)1.2–1.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-isopropylthiophene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-5-isopropylthiophene-3-carbonitrile

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